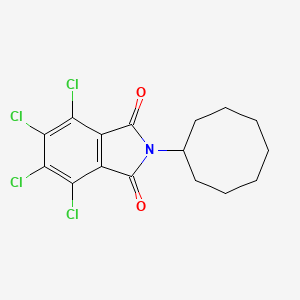
Tetrahexacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahexacontane: is a long-chain alkane with the molecular formula C64H130 . It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, and is part of the alkanes series. Due to its high molecular weight and non-polarity, this compound is typically found in waxes and similar substances.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory setting through the Wurtz reaction , where two alkyl halides are reacted with sodium metal in dry ether.
Industrial Production: On an industrial scale, this compound is often produced through the Fischer-Tropsch synthesis , which involves the catalytic conversion of syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo mild oxidation to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can occur, where chlorine or bromine is added to the molecule, resulting in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
Chemistry: Tetrahexacontane is used as a reference compound in the study of long-chain alkanes and their properties. Biology: It serves as a model compound for studying the behavior of lipids in biological membranes. Medicine: Research into the compound's potential as a drug delivery system is ongoing. Industry: It is used in the production of lubricants, waxes, and other industrial applications.
Mécanisme D'action
The mechanism by which tetrahexacontane exerts its effects is primarily through its physical properties. As a long-chain alkane, it can interact with biological membranes, potentially altering their fluidity and permeability. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Tetraheptacontane (C67H136)
Tetraoctacontane (C68H140)
Tetraenneacontane (C69H142)
Uniqueness: Tetrahexacontane is unique due to its specific chain length, which influences its melting point, boiling point, and solubility properties compared to its shorter and longer counterparts.
Propriétés
Numéro CAS |
7719-87-1 |
|---|---|
Formule moléculaire |
C64H130 |
Poids moléculaire |
899.7 g/mol |
Nom IUPAC |
tetrahexacontane |
InChI |
InChI=1S/C64H130/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-64H2,1-2H3 |
Clé InChI |
QEQOTIFAPIDGFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)
![Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide](/img/structure/B15346315.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)
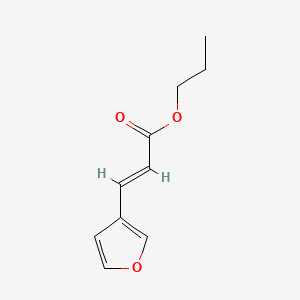
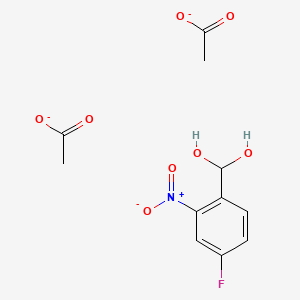
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
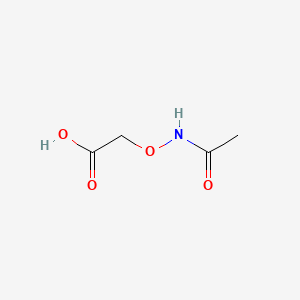
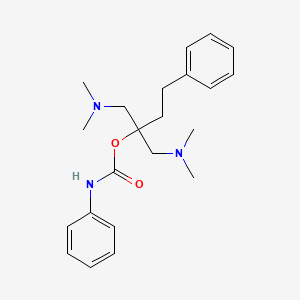
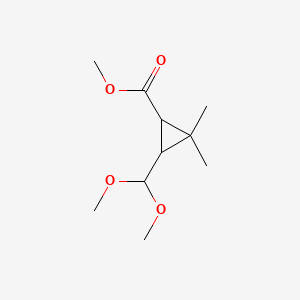
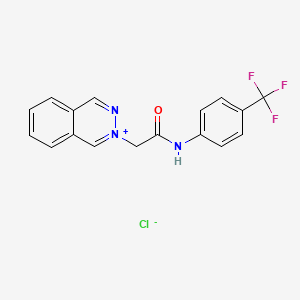
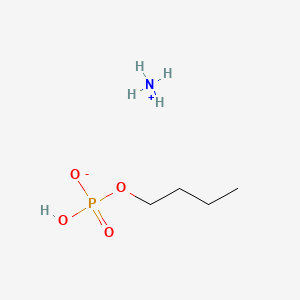
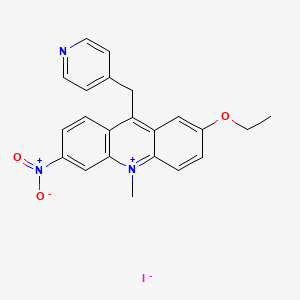
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
